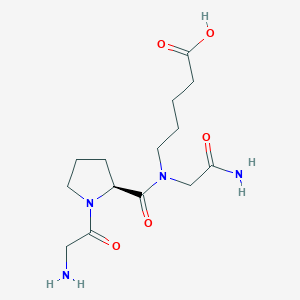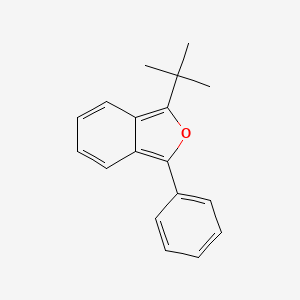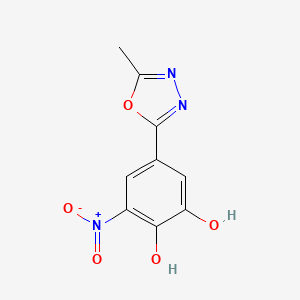![molecular formula C14H21NO2 B12905644 [3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol CAS No. 54045-89-5](/img/no-structure.png)
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol: is a chemical compound that belongs to the class of oxazolidines. This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms. The phenylbutan-2-yl group attached to the oxazolidine ring adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol typically involves the reaction of an appropriate phenylbutan-2-yl precursor with an oxazolidine derivative. One common method is the condensation reaction between 4-phenylbutan-2-one and an oxazolidine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidine ring can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol: has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazolidine ring can act as a pharmacophore, binding to specific molecular targets and influencing biochemical pathways.
Comparación Con Compuestos Similares
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol: can be compared with other oxazolidine derivatives and phenylbutan-2-yl compounds. Similar compounds include:
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]amine: Similar structure but with an amine group instead of a hydroxyl group.
[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]ketone: Similar structure but with a carbonyl group instead of a hydroxyl group.
The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity.
Propiedades
| 54045-89-5 | |
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
[3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c1-12(15-9-14(10-16)17-11-15)7-8-13-5-3-2-4-6-13/h2-6,12,14,16H,7-11H2,1H3 |
Clave InChI |
SCIFJXLQWHZETL-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)N2CC(OC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)
